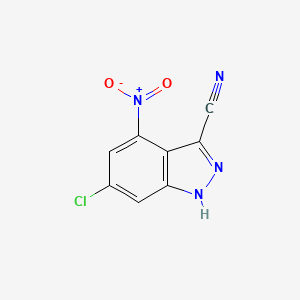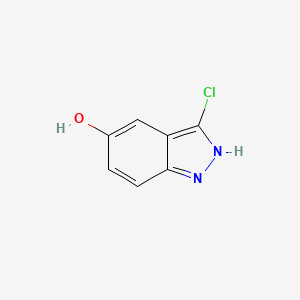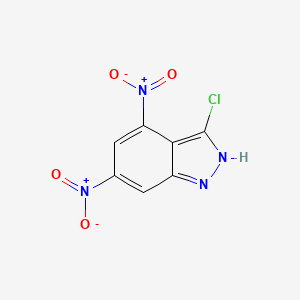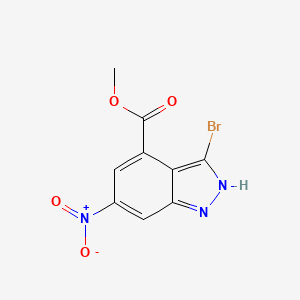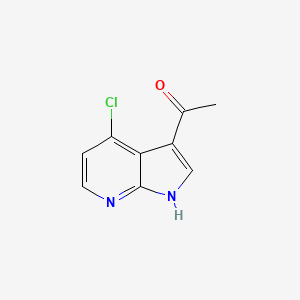
3-Acetyl-4-chloro-7-azaindole
Vue d'ensemble
Description
3-Acetyl-4-chloro-7-azaindole is a heterocyclic compound . Its IUPAC name is 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone . It has a molecular weight of 194.62 .
Synthesis Analysis
The azaindole chemical scaffold, which includes 3-Acetyl-4-chloro-7-azaindole, has been the focus of many synthetic methods . These methods have produced a number of diversely substituted azaindoles, including bioactive natural products, key intermediates, and drug candidates . A recent study developed a novel one-pot method for selectively synthesizing 7-azaindoles .Molecular Structure Analysis
The molecular formula of 3-Acetyl-4-chloro-7-azaindole is C9H7ClN2O.Chemical Reactions Analysis
The azaindole chemical scaffold, which includes 3-Acetyl-4-chloro-7-azaindole, has been the subject of numerous synthetic methods . These methods have led to the production of a number of diversely substituted azaindoles . An efficient protecting-group-free two-step route to a broad range of aza- and diazaindoles has been established, starting from chloroamino-N-heterocycles .Physical And Chemical Properties Analysis
3-Acetyl-4-chloro-7-azaindole is a solid . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
-
- Summary of Application : 7-azaindoles, including 3-Acetyl-4-chloro-7-azaindole, have attracted considerable interest in the field of drug discovery due to their powerful medicinal properties . They are used as intermediates in the synthesis of 7-azaindole derivatives and synthetic cytokinin analogues .
- Methods of Application : The development of synthetic techniques for the functionalization of 7-azaindoles is an active area of research. Advances in metal-catalyzed chemistry have supported the successful development of a number of novel and effective methods for functionalization of the 7-azaindole template .
- Results or Outcomes : The functionalization chemistry of 7-azaindoles has potential as pharmacophores for various therapeutic targets . The azaindole chemical scaffold has yielded several therapeutic agents for a variety of diseases .
-
Synthesis of Bioactive Natural Products and Drug Candidates
- Summary of Application : The azaindole chemical scaffold, which includes 3-Acetyl-4-chloro-7-azaindole, is represented in many biologically active natural products and synthetic derivatives .
- Methods of Application : Numerous investigators have designed and implemented novel synthetic methods for azaindole core units. Using these novel strategies, a number of diversely substituted azaindoles including bioactive natural products, key intermediates, and drug candidates have been produced .
- Results or Outcomes : The interesting biochemical and biophysical properties of various isomeric azaindoles have led to the development of several therapeutic agents for a variety of diseases .
Safety And Hazards
Orientations Futures
The azaindole chemical scaffold, which includes 3-Acetyl-4-chloro-7-azaindole, continues to be an active area of research due to its powerful medicinal properties . The development of synthetic, elegant techniques for the functionalization of 7-azaindoles is ongoing . This review may offer potential solutions to develop novel and facile methodologies for the azaindole derivatives of biological interest .
Propriétés
IUPAC Name |
1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5(13)6-4-12-9-8(6)7(10)2-3-11-9/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCGIOZOYKFSGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=NC=CC(=C12)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-4-chloro-7-azaindole | |
CAS RN |
1011711-52-6 | |
| Record name | 1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







